molecular formula C11H11ClO3 B8735980 Benzyl 2-chloro-3-oxobutanoate

Benzyl 2-chloro-3-oxobutanoate

Cat. No. B8735980
M. Wt: 226.65 g/mol
InChI Key: PVVLYVXLOBBQBK-UHFFFAOYSA-N
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Patent
US08415386B2

Procedure details

To a solution of benzyl 3-oxobutanoate (15 g, 78 mmol) in chloroform (150 mL) at 0° C. was added sulfuryl chloride (6.35 mL, 78 mmol) during a period of 20 min. The ice bath was removed and reaction mixture was allowed to warm to room temperature and stirred for 4 h. The solvent was evaporated and the crude product was diluted with EtOAc (250 mL). The organic layer was washed with H2O (100 mL), separated, dried over MgSO4 and concentrated to give the desired product as a light yellow oil (17.6 g, 99% yield). 1H NMR (CDCl3) δ 2.31 (s, 3H), 4.80 (s, 1H), 5.25 (s, 2H), 7.30-7.42 (m, 5H). LCMS, [M−H]+=225.4.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.35 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH3:14])[CH2:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].S(Cl)([Cl:18])(=O)=O>C(Cl)(Cl)Cl>[Cl:18][CH:3]([C:2](=[O:1])[CH3:14])[C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
O=C(CC(=O)OCC1=CC=CC=C1)C
Name
Quantity
6.35 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
reaction mixture
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the crude product was diluted with EtOAc (250 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (100 mL)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(C(=O)OCC1=CC=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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